

# Whitepaper: Discovery and Synthesis of I942, a Novel JAK2 Kinase Inhibitor

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## Compound of Interest

Compound Name: I942

Cat. No.: B15613394

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## Abstract

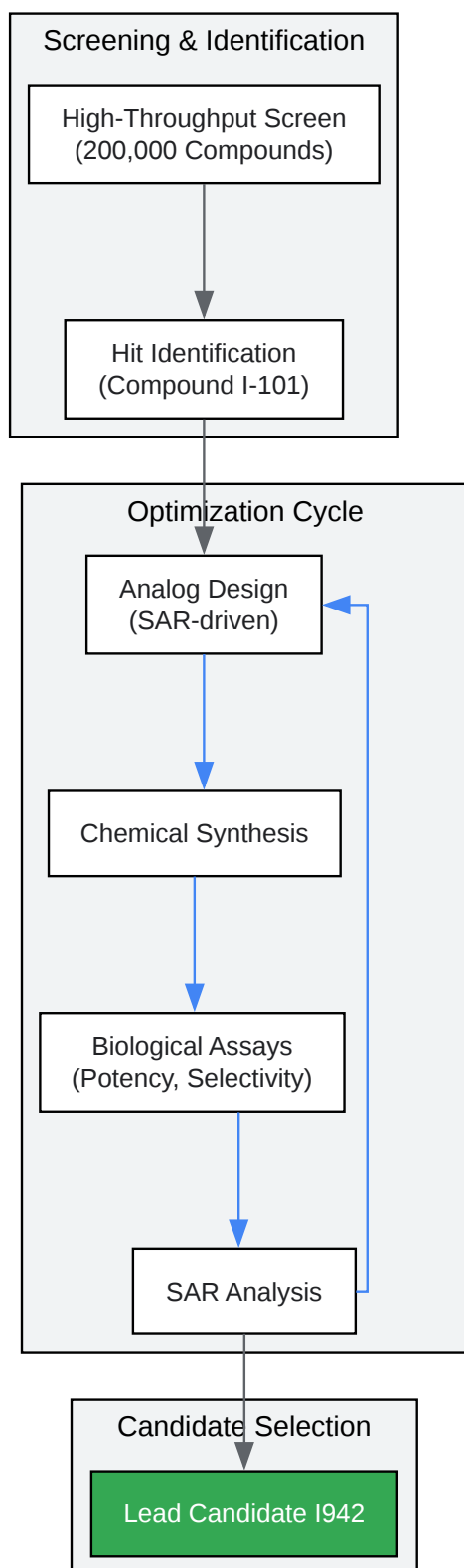
This document provides a comprehensive technical overview of the discovery, synthesis, and preliminary biological characterization of **I942**, a novel and potent small-molecule inhibitor of Janus Kinase 2 (JAK2). **I942** was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) optimization. It demonstrates high selectivity for JAK2 over other JAK family kinases and exhibits significant efficacy in cell-based models of JAK2-dependent signaling. Detailed experimental protocols for the multi-step synthesis of **I942** and the key biological assays are provided. This guide is intended for researchers and professionals involved in the ongoing development of **I942** as a potential therapeutic agent for myeloproliferative neoplasms and other JAK2-mediated diseases.

## Discovery of I942

The discovery of **I942** was initiated with a High-Throughput Screening (HTS) campaign of a 200,000-compound library to identify inhibitors of the JAK2 kinase domain. The initial hit, compound I-101, demonstrated modest activity but served as a viable starting point for a medicinal chemistry program. A systematic hit-to-lead optimization campaign was undertaken to improve potency, selectivity, and drug-like properties.

## Hit-to-Lead Optimization Workflow

The optimization process focused on modifying three key regions of the parent scaffold: the hinge-binding pyrazolopyrimidine core, the solvent-front-exposed piperidine, and the terminal phenyl group. This iterative process of design, synthesis, and testing led to the identification of **I942** as the lead candidate.



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**Caption:** Iterative workflow for the discovery of lead candidate **1942**.

## Structure-Activity Relationship (SAR) Data

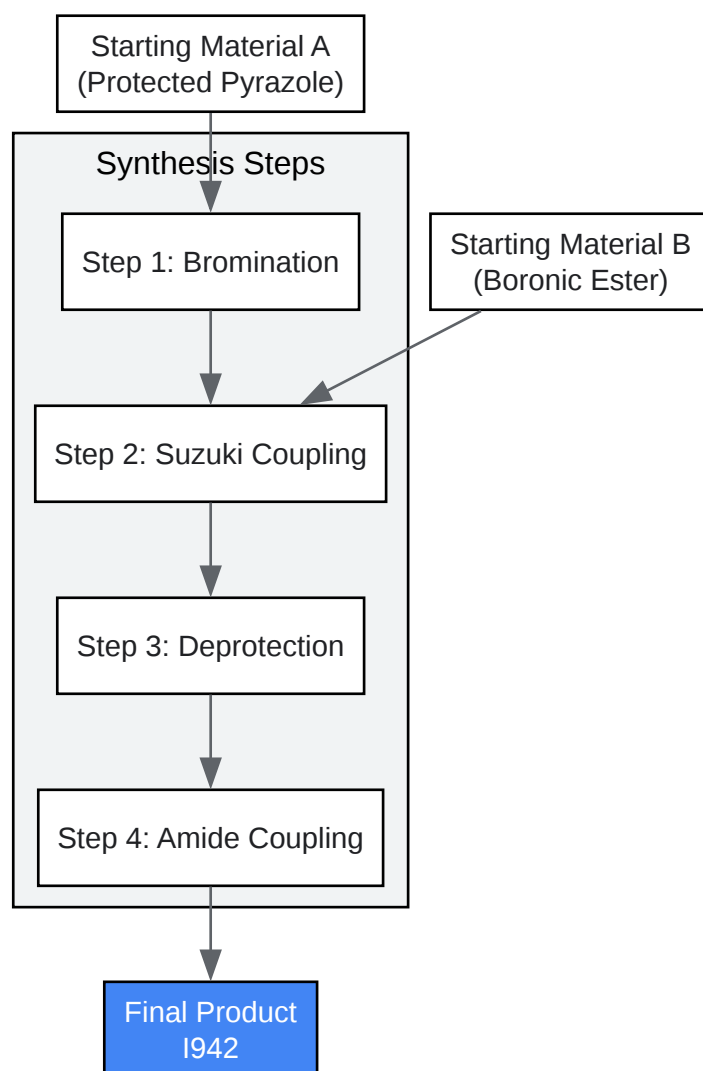
The progression from the initial hit (I-101) to the lead candidate (**I942**) is summarized below. Modifications focused on improving JAK2 inhibitory potency ( $IC_{50}$ ) and selectivity against the closely related JAK1 kinase.

Compound ID	R <sup>1</sup> Group	R <sup>2</sup> Group	JAK2 $IC_{50}$ (nM)	JAK1 $IC_{50}$ (nM)	Selectivity (Fold, JAK1/JAK2)
I-101	H	-	1,250	1,500	1.2
I-456	-CN	-	320	450	1.4
I-723	-CN	-F	95	850	8.9
I942	-CN	-CF <sub>3</sub>	5.2	680	130.8

## Synthesis of I942

**I942** is prepared via a convergent 4-step synthesis starting from commercially available materials. The key step involves a Suzuki coupling to form the core bi-aryl structure.

## Synthetic Scheme



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**Caption:** Convergent 4-step synthetic route to **I942**.

## Experimental Protocol: Synthesis of I942 (Final Step)

### Step 4: Amide Coupling

To a solution of the deprotected amine intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C was added N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture was stirred for 5 minutes before the dropwise addition of 4-(trifluoromethyl)benzoyl chloride (1.2 eq). The reaction was allowed to warm to room temperature and stirred for 16 hours. Upon completion, as monitored by TLC, the reaction was quenched with saturated aqueous NaHCO<sub>3</sub> solution and extracted three times with DCM. The combined organic layers were washed with

brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes gradient) to yield **I942** as a white solid.

## Final Compound Characterization

Test	Result
Appearance	White to off-white solid
<sup>1</sup> H NMR	Conforms to structure
<sup>13</sup> C NMR	Conforms to structure
HRMS (ESI)	[M+H] <sup>+</sup> : Calculated: 456.1781, Found: 456.1785
Purity (HPLC)	>99.5% (254 nm)

## Biological Activity and Mechanism of Action

**I942** is a potent inhibitor of JAK2 kinase activity. It functions by competing with ATP for binding in the kinase catalytic site, thereby inhibiting the phosphorylation of downstream substrates like STAT3.

## In Vitro Kinase Inhibition

The inhibitory activity of **I942** was assessed against a panel of JAK family kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase Target	I942 IC <sub>50</sub> (nM)
JAK2	5.2
JAK1	680
JAK3	1,120
TYK2	950

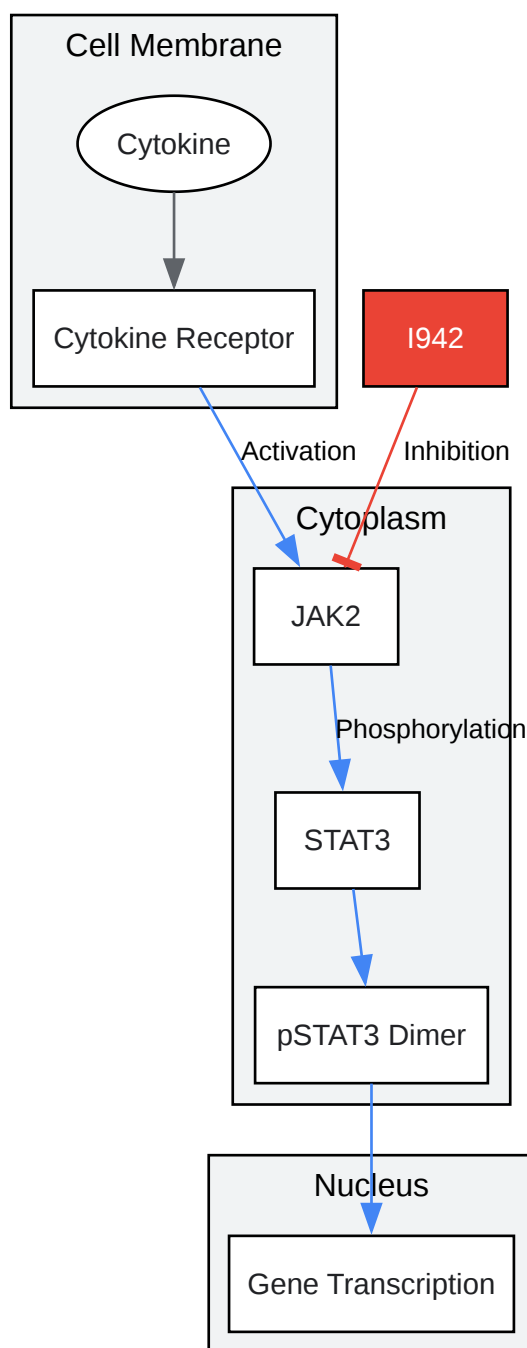
## Cellular Activity

The potency of **I942** in a cellular context was determined by measuring its ability to inhibit cytokine-induced phosphorylation of STAT3 in a human erythroleukemia cell line (HEL 92.1.7), which harbors a constitutively active JAK2(V617F) mutation.

Assay	Cell Line	Endpoint	I942 EC <sub>50</sub> (nM)
pSTAT3 Inhibition	HEL 92.1.7	pSTAT3 (Tyr705) Levels	25.6

## JAK-STAT Signaling Pathway

**I942** exerts its effect by blocking the JAK-STAT signaling cascade, a critical pathway for cellular proliferation and differentiation driven by cytokines.



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**Caption:** I942 inhibits the JAK-STAT signaling pathway at JAK2.

## Experimental Protocol: Cellular pSTAT3 Assay

HEL 92.1.7 cells were seeded in 96-well plates and starved for 4 hours. Cells were then pre-treated with a serial dilution of **I942** (0.1 nM to 10  $\mu$ M) for 1 hour. Following treatment, cells



were lysed, and the level of phosphorylated STAT3 (Tyr705) was quantified using a commercially available ELISA kit according to the manufacturer's instructions. Absorbance was read at 450 nm, and the data were normalized to vehicle-treated controls. The EC<sub>50</sub> value was calculated using a four-parameter logistic curve fit.

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